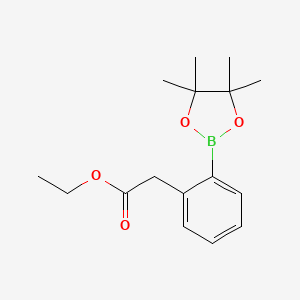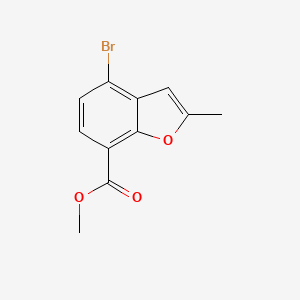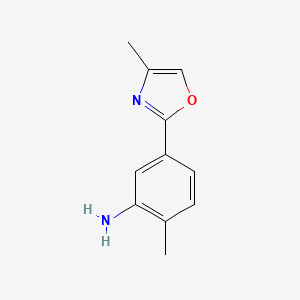
2-Methyl-5-(4-Methyl-1,3-oxazol-2-yl)anilin
Übersicht
Beschreibung
2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)aniline is a compound that belongs to the class of oxazole derivatives Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring
Wissenschaftliche Forschungsanwendungen
2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)aniline has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex oxazole derivatives.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: The compound is used in the development of materials with unique properties, such as polymers and coatings.
Wirkmechanismus
Target of Action
The primary target of 2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)aniline, also known as oxazopt, is human carbonic anhydrase II (hCA II) . This enzyme plays a crucial role in many important physiological and pathological processes .
Mode of Action
Oxazopt interacts with hCA II by acting as an isoform-selective inhibitor . It has been shown to exhibit inhibitory properties with different Ki values for different isoforms of human carbonic anhydrases: Ki (hCA I) 96.3 µM, Ki (hCA II) 0.05 µM, Ki (hCA IX) 23.1 µM, Ki (hCA XII) 8.5 µM . This selective inhibition results in the modulation of the enzyme’s activity.
Biochemical Pathways
The inhibition of hCA II by oxazopt affects the carbonic anhydrase pathway . This pathway is involved in the rapid conversion of carbon dioxide and water into bicarbonate and protons, a reaction that is fundamental to many biological processes. The inhibition of hCA II can therefore have wide-ranging effects on physiological functions.
Result of Action
The inhibition of hCA II by oxazopt has potential therapeutic applications in various areas such as ophthalmology , treatment of epilepsy , and oncology . For instance, it is currently known that hCA II is a target for the treatment of glaucoma .
Biochemische Analyse
Biochemical Properties
2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)aniline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial, anticancer, and anti-inflammatory activities . It interacts with enzymes such as carbonic anhydrases, which are involved in many physiological and pathological processes . The interaction with carbonic anhydrases can lead to enzyme inhibition, which is beneficial in the treatment of diseases like glaucoma and cancer . Additionally, 2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)aniline can bind to proteins involved in cell signaling pathways, thereby modulating their activity and influencing cellular responses .
Cellular Effects
The effects of 2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)aniline on various types of cells and cellular processes are profound. This compound has been found to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest . The modulation of cell signaling pathways by 2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)aniline can lead to changes in the expression of genes involved in cell proliferation, differentiation, and survival . Furthermore, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of 2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)aniline involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For example, the binding of 2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)aniline to carbonic anhydrases results in the inhibition of these enzymes, which can reduce the production of bicarbonate and protons . This inhibition can have therapeutic effects in conditions like glaucoma and cancer . Additionally, 2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)aniline can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)aniline can change over time due to factors such as stability and degradation . This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that 2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)aniline can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are important for understanding the potential long-term applications of this compound in therapeutic settings .
Dosage Effects in Animal Models
The effects of 2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)aniline vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects, such as antimicrobial and anticancer activities, without causing significant toxicity . At higher doses, 2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)aniline can cause adverse effects, including toxicity and organ damage . Studies in animal models have shown that there is a threshold dose above which the toxic effects of this compound become pronounced . Therefore, careful dosage optimization is essential for maximizing the therapeutic benefits of 2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)aniline while minimizing its potential risks .
Metabolic Pathways
2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)aniline is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that can have different biological activities . The metabolism of 2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)aniline can affect its pharmacokinetics and pharmacodynamics, influencing its overall efficacy and safety . Additionally, this compound can modulate metabolic flux by affecting the activity of key metabolic enzymes, leading to changes in the levels of metabolites and the flow of metabolic pathways .
Transport and Distribution
The transport and distribution of 2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)aniline within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through specific transporters, which facilitate its entry into the cytoplasm . Once inside the cell, 2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)aniline can bind to intracellular proteins, affecting its localization and accumulation . The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability . Understanding the transport and distribution of 2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)aniline is crucial for optimizing its therapeutic applications and minimizing potential side effects .
Subcellular Localization
The subcellular localization of 2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)aniline can affect its activity and function . This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of 2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)aniline within these compartments can influence its interactions with biomolecules and its overall biological activity . For example, the presence of 2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)aniline in the nucleus can affect gene expression by interacting with transcription factors and other nuclear proteins . Similarly, its localization in the mitochondria can influence cellular metabolism and energy production .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-methyl-5-phenyloxazole with a nitrating agent such as nitric acid in the presence of sulfuric acid . The reaction is carried out at low temperatures to control the nitration process and obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the aniline ring.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-5-phenyloxazole: A precursor in the synthesis of 2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)aniline.
4-(2-Methyl-1,3-oxazol-5-yl)aniline: Another oxazole derivative with similar structural features.
2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)benzenamine: A compound with a similar oxazole ring but different substitution pattern.
Uniqueness
2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
IUPAC Name |
2-methyl-5-(4-methyl-1,3-oxazol-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-7-3-4-9(5-10(7)12)11-13-8(2)6-14-11/h3-6H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVRNWLKZVTBSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC(=CO2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


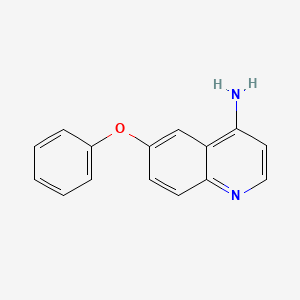

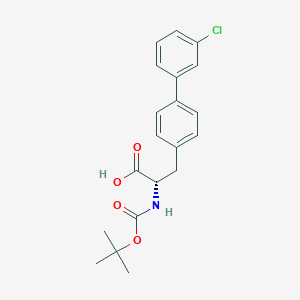
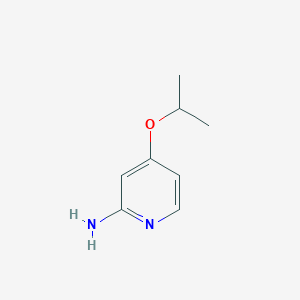

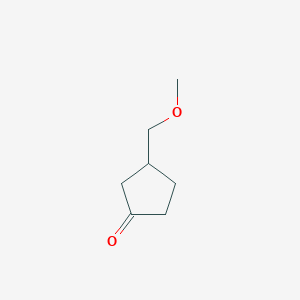
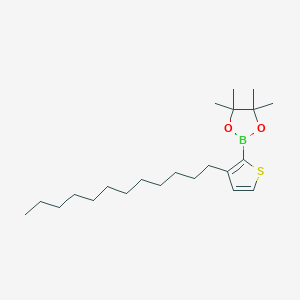
![4-chloro-1-ethyl-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1427159.png)
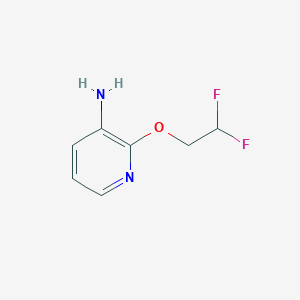
![[4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid](/img/structure/B1427165.png)
![1-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethyl}pyrrolidin-2-one](/img/structure/B1427166.png)
